molecular formula C9H13N3O2 B15274266 5-(cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

5-(cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B15274266
M. Wt: 195.22 g/mol
InChI Key: UVVGLFDFTNXYOS-UHFFFAOYSA-N
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Description

5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by a cyclopropylamino substituent at position 5, methyl groups at positions 1 and 3, and a carboxylic acid moiety at position 3. Its molecular formula is C₉H₁₃N₃O₂, with a molecular weight of approximately 211.23 g/mol (calculated based on its formula). The compound is identified by CAS number AKOS013067362 and synonyms such as 5-(cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid .

Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

5-(cyclopropylamino)-1,3-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-5-7(9(13)14)8(12(2)11-5)10-6-3-4-6/h6,10H,3-4H2,1-2H3,(H,13,14)

InChI Key

UVVGLFDFTNXYOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)O)NC2CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The cyclopropylamino group (target compound) combines moderate electron-donating effects (via NH) with steric hindrance from the cyclopropane ring. This contrasts with the chloro substituent (electron-withdrawing) in the 5-chloro analog, which may reduce nucleophilicity at the pyrazole core .
  • Hydrophobicity and Solubility: The butylamino derivative () has a longer alkyl chain, likely enhancing lipophilicity and reducing aqueous solubility. In contrast, the 3-chlorophenoxy analog () introduces aromaticity, which may improve π-π stacking in solid-state structures but reduce solubility .

Data Gaps and Future Research

  • Physical Properties : Melting points, solubility, and crystallographic data are largely unavailable for the target compound and its analogs.
  • Synthetic Routes: describes hydrolysis of pyrazole esters to carboxylic acids, which may apply to the target compound. However, specific protocols for introducing cyclopropylamino groups remain unaddressed .

Biological Activity

5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-(cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is C8H12N4O2C_8H_{12}N_4O_2. The compound features a pyrazole ring and a carboxylic acid functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The presence of the cyclopropylamino group allows for specific interactions with enzyme active sites, potentially inhibiting their functions. This inhibition can affect various metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activities, influencing signaling pathways related to inflammation and pain.

Biological Activities

Research has indicated several biological activities associated with 5-(cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid:

  • Antiviral Activity : Similar compounds in the pyrazole class have shown antiviral properties against various viruses, including HIV and influenza . While specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential effectiveness.
  • Anti-inflammatory Effects : Compounds with similar structures have been documented to exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Research Findings

A review of relevant literature highlights several key studies:

StudyFindings
Chen et al. (2024)Investigated pyrazole derivatives as antiviral agents; suggested potential activity against HIV and influenza viruses.
Manvar et al. (2024)Examined pyrazolecarboxamide hybrids as HCV inhibitors; provided insights into structure-activity relationships applicable to 5-(cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
EP0315433A2 (1989)Discussed the anticonvulsant and anxiolytic potential of similar pyrazole derivatives, indicating possible therapeutic applications for 5-(cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Case Studies

While direct case studies on 5-(cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid are scarce, analogous compounds have been studied extensively:

  • Antiviral Efficacy : A study found that certain pyrazole derivatives inhibited viral replication at micromolar concentrations (EC50 values ranging from 5–28 µM) . This suggests that 5-(cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid may exhibit similar antiviral properties.
  • Anti-inflammatory Activity : Research on related compounds demonstrated significant reductions in inflammatory markers in preclinical models . This indicates a potential for therapeutic use in inflammatory diseases.

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